4-Bromo-N,2,6-trimethylbenzamide
Description
4-Bromo-N,2,6-trimethylbenzamide is a benzamide derivative featuring a bromine atom at the 4-position of the benzene ring and methyl groups at the N-amide, 2-, and 6-positions. This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its primary applications align with industrial and laboratory uses, such as building blocks for advanced materials or bioactive molecules, as suggested by analogous compounds in the evidence .
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
4-bromo-N,2,6-trimethylbenzamide |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-8(11)5-7(2)9(6)10(13)12-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
MMAXKUKZGOXZME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,2,6-trimethylbenzamide typically involves the bromination of N,2,6-trimethylbenzamide. One common method is the electrophilic aromatic substitution reaction, where N,2,6-trimethylbenzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-N,2,6-trimethylbenzamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,2,6-trimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can yield corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
4-Bromo-N,2,6-trimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N,2,6-trimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects in biological systems.
Comparison with Similar Compounds
4-Bromo-N,N-dimethylbenzamide
- Structure : Lacks methyl groups at the 2- and 6-positions on the benzene ring but has two methyl groups on the amide nitrogen (N,N-dimethyl).
- Electronic Effects: The N,N-dimethyl group increases electron density on the amide nitrogen, which may alter solubility and hydrogen-bonding capacity compared to the N-monosubstituted target compound.
- Data: Property 4-Bromo-N,2,6-trimethylbenzamide 4-Bromo-N,N-dimethylbenzamide Molecular Formula C₁₁H₁₄BrNO C₁₀H₁₂BrNO Molecular Weight ~264.15 g/mol 242.11 g/mol Substituents 4-Br, 2,6-Me (benzene), N-Me 4-Br (benzene), N,N-Me
Implications : The N,N-dimethyl analog may exhibit higher lipophilicity due to reduced polarity, impacting its utility in aqueous-phase reactions .
N-(4-Bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide
- Structure : Shares the 4-bromo-2,6-dimethylphenyl group but incorporates a 3,4,5-trimethoxybenzoyl moiety.
- Solubility: Methoxy groups improve water solubility compared to methyl substituents, which could make this derivative more suitable for biological applications .
- Data: Property 4-Bromo-N,2,6-trimethylbenzamide N-(4-Bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide Molecular Formula C₁₁H₁₄BrNO C₁₉H₂₁BrNO₄ Molecular Weight ~264.15 g/mol 414.28 g/mol Substituents 4-Br, 2,6-Me (benzene), N-Me 4-Br, 2,6-Me (phenyl), 3,4,5-OMe (benzoyl)
Implications : The trimethoxy derivative’s enhanced polarity and bulk may favor applications in medicinal chemistry, such as kinase inhibition .
4-Bromo-N-(2,6-diethylphenyl)benzamide
- Structure : Features ethyl groups at the 2- and 6-positions instead of methyl groups.
- Key Differences: Steric Bulk: Ethyl groups introduce greater steric hindrance, which could impede rotational freedom and reduce reaction rates in coupling reactions.
- Data: Property 4-Bromo-N,2,6-trimethylbenzamide 4-Bromo-N-(2,6-diethylphenyl)benzamide Molecular Formula C₁₁H₁₄BrNO C₁₇H₁₈BrNO Molecular Weight ~264.15 g/mol 332.23 g/mol Substituents 4-Br, 2,6-Me (benzene), N-Me 4-Br, 2,6-Et (phenyl)
Implications : Ethyl-substituted analogs may be preferred in lipid-rich environments, such as CNS-targeting pharmaceuticals .
Halogenated Analogs (e.g., 4-Bromo-5-fluoro Derivatives)
- Structure : Compounds like those in incorporate additional halogens (e.g., fluorine) on the benzene ring.
- Key Differences :
- Data: Property 4-Bromo-N,2,6-trimethylbenzamide 4-Bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Molecular Formula C₁₁H₁₄BrNO C₁₃H₁₁BrF₄NO₂ Molecular Weight ~264.15 g/mol 385.14 g/mol Substituents 4-Br, 2,6-Me (benzene), N-Me 4-Br, 5-F, trifluoropropyloxy
Implications : Fluorinated derivatives are critical in optimizing pharmacokinetic properties, such as half-life and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
